molecular formula C7H10O2 B082411 3,4-Dimethyl-1,2-cyclopentanedione CAS No. 13494-06-9

3,4-Dimethyl-1,2-cyclopentanedione

Cat. No. B082411
CAS RN: 13494-06-9
M. Wt: 126.15 g/mol
InChI Key: WGAVDEVFJDQIMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3,4-Dimethyl-1,2-cyclopentanedione involves intricate chemical processes. For example, the regioselective rearrangement and synthesis of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes illustrate the complexity of synthesizing cyclopentane derivatives (Adam et al., 1994). Furthermore, the preparation of cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones showcases the versatile approaches to synthesizing cyclopentane-related structures (Nambu et al., 2015).

Molecular Structure Analysis

Research into the molecular structure of compounds similar to 3,4-Dimethyl-1,2-cyclopentanedione reveals insights into their spatial arrangement and bonding. Structural studies of organoboron compounds related to cyclopentanediones provide valuable information on molecular geometries and the effects of substituents on structure (Kliegel et al., 1984).

Chemical Reactions and Properties

The chemical reactivity and properties of 3,4-Dimethyl-1,2-cyclopentanedione and its derivatives are subjects of extensive study. For instance, the intra- and intermolecular hydrogen bond mediated tautomerization and dimerization of 3-methyl-1,2-cyclopentanedione highlights the compound's chemical behavior and reactivity under different conditions (Samanta et al., 2011).

Physical Properties Analysis

The physical properties of cyclopentanedione derivatives, such as vibrational modes and thermodynamic characteristics, are crucial for understanding their behavior in various environments. Studies on the molecular vibrations and conformational analyses of related compounds offer detailed insights into their physical characteristics (Scott & Crowder, 1967).

Chemical Properties Analysis

The chemical properties of 3,4-Dimethyl-1,2-cyclopentanedione, including its reactivity and interactions with other chemical species, are integral to its application in synthetic chemistry. The exploration of experimental and theoretical properties of related compounds through DFT/TD-DFT studies and molecular docking provides a comprehensive understanding of their chemical behavior (Fatima et al., 2021).

Scientific Research Applications

  • Regioselective Rearrangement in Radical Cations : Cyclopentane-1,3-diyl radical cations derived from bicyclo[2.1.0]pentanes, including a 3,4-dimethyl-1,2-cyclopentanedione derivative, show regioselective rearrangement under photoinduced electron transfer conditions. This process is rationalized in terms of charge localization at the tertiary center in the radical cation, indicating potential applications in organic synthesis and radical chemistry (Adam et al., 1994).

  • Intramolecular Hydrogen Bonding and Tautomerization : Studies on 3-methyl-1,2-cyclopentanedione, closely related to 3,4-dimethyl-1,2-cyclopentanedione, reveal intramolecular hydrogen bonding stabilizing the enol tautomeric form. This has implications for understanding tautomerization and hydrogen bonding in organic compounds (Samanta et al., 2011).

  • Impurities in Ethylene Glycol : 3,4-Dimethyl-1,2-cyclopentanedione is identified as an impurity in commercial ethylene glycol, which affects its UV transmittance. This underscores its relevance in industrial chemistry and the importance of detecting such impurities for quality control (Zhang et al., 2002).

  • Chemical Ionization Spectra and Stereochemistry : The study of epimeric 3,4-dimethyl-1,2-cyclopentanediols, structurally related to 3,4-dimethyl-1,2-cyclopentanedione, provides insights into the correlations between stereochemistry and chemical ionization spectra. This information is valuable for analytical and stereochemical studies in organic chemistry (Van de Sande et al., 1977).

  • Synthesis and Reactions with Other Compounds : Various synthesis methods and reactions involving 3,4-dimethyl-1,2-cyclopentanedione or its derivatives are explored, demonstrating the compound's versatility in organic synthesis and potential applications in the creation of new molecules and materials (Klaus et al., 1991), (Merényi & Nilsson, 2003).

  • Fragrance Material Review : 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a related compound, is reviewed for its use as a fragrance ingredient, indicating potential applications in the cosmetics and fragrance industry (Scognamiglio et al., 2012).

Safety And Hazards

According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . If ingested, rinse mouth with water and drink plenty of water afterwards . The compound should not be released into the environment .

properties

IUPAC Name

3,4-dimethylcyclopentane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVDEVFJDQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051689
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, pale yellow to yellow powder
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dimethyl-1,2-cyclo-pentanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3,4-Dimethyl-1,2-cyclopentanedione

CAS RN

13494-06-9
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13494-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethyl 1,2-cyclopentandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedione, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylcyclopentane-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 72 °C
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
YH Zhang, YA Feng, C Wang - Journal of Chromatography A, 2002 - Elsevier
A method was developed for the detection of trace impurities affecting ethylene glycol UV transmittance, using gas chromatography–mass spectrometry in the selective ion monitoring …
Number of citations: 2 www.sciencedirect.com
AJ Barabas, HA Soini, MV Novotny, JR Lucas… - PloS one, 2022 - journals.plos.org
Home cage aggression causes poor welfare in male laboratory mice and reduces data quality. One of the few proven strategies to reduce aggression involves preserving used nesting …
Number of citations: 15 journals.plos.org
W Fiddler, RC Doerr… - Journal of Agricultural and …, 1970 - ACS Publications
An ether-soluble fraction of a commercial liquid smoke solution was separated by gas-liquid chromatography. Thirty-four components were identified by comparison of their GLC …
Number of citations: 58 pubs.acs.org
X Meng, D Chen, X Cao, J Luo, F Wang… - Chemical …, 2019 - pubs.rsc.org
A metal-free α-C–H functionalization of cyclic 1,2-diketones with aryl sulfoxides has been developed. This regioselective arylation involves nucleophilic substitution at the activated …
Number of citations: 13 pubs.rsc.org
WY Joung, SJ Kim, BG Kim, BS Hurh… - Korean Journal of Food …, 2018 - koreascience.kr
The objective of the current study was to evaluate the effects of roasting methods on volatile flavor compounds of boricha using solvent-assisted flavor evaporation-gas chromatography (…
Number of citations: 3 koreascience.kr
WY Joung, SJ Kim, BG Kim, BS Hurh… - Korean Journal of Food …, 2018 - koreascience.kr
The objective of this study was to evaluate the effect of roasting degree of barley on aroma characteristics of boricha (barley tea) using solvent-assisted flavor evaporation-gas …
Number of citations: 8 koreascience.kr
Y He, H Qin, J Wen, W Cao, Y Yan, Y Sun, P Yuan… - Foods, 2023 - mdpi.com
Actinidia arguta, known for its distinctive flavor and high nutritional value, has seen an increase in cultivation and variety identification. However, the characterization of its volatile aroma …
Number of citations: 1 www.mdpi.com
AJ Barabas, HA Soini, MV Novotny, DR Williams… - PloS one, 2021 - journals.plos.org
Excessive home cage aggression often results in severe injury and subsequent premature euthanasia of male laboratory mice. Aggression can be reduced by transferring used nesting …
Number of citations: 5 journals.plos.org
Z Fengyang, YIN Xianzhong… - Tobacco Science & …, 2021 - search.ebscohost.com
In order to use single top flavors with roasted sweet aroma in heated tobacco products for flavor enhancement, puff-by-puff release of six roasted sweet aroma compounds in the …
Number of citations: 4 search.ebscohost.com
F Frauendorfer, M Christlbauer, I Chetschik… - Flavour Science, 2014 - Elsevier
The aroma characteristics of aged smoke and its residue have not been characterized. In this study, “ashtray aroma” was analyzed using gas chromatography olfactometry (GC-O) …
Number of citations: 5 www.sciencedirect.com

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